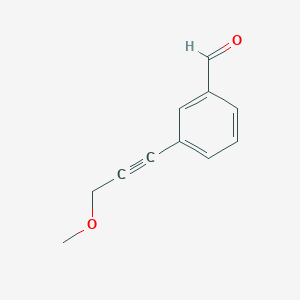
3-(3-Methoxyprop-1-ynyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxyprop-1-ynyl)benzaldehyde is a chemical compound with the CAS Number: 2098116-90-4 . It has a molecular weight of 174.2 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(3-methoxyprop-1-yn-1-yl)benzaldehyde . The InChI code for this compound is 1S/C11H10O2/c1-13-7-3-6-10-4-2-5-11(8-10)9-12/h2,4-5,8-9H,7H2,1H3 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius . The country of origin for this compound is UA .Applications De Recherche Scientifique
Vibrational Spectral Studies and NLO Properties of Substituted Benzaldehydes
B. Yadav, Sharma, & Kumar (2018) conducted a comparative analysis of molecular structure and vibrational spectral studies on substituted benzaldehydes. Their research underscores the significance of benzaldehyde in various industries, including manufacturing dyes, perfumes, flavorings, and in health and agriculture sectors. The study offers a deep dive into the spectral and molecular dynamics of substituted benzaldehydes, indicating the broad application of these compounds in scientific research.
Synthesis and Structure of Substituted Benzaldehydes
The work of Yong-jian (2010) provides insights into the synthesis and crystal structure of novel compounds derived from benzaldehyde. The study discusses the characteristics and structural details of these compounds, emphasizing the role of benzaldehyde derivatives in synthetic chemistry and material science.
Tunable Synthesis of Derivatives via Cascade Reactions
He et al. (2013) developed an efficient method for the synthesis of 3-acyl-2-naphthols and 3-substituted isocoumarins via tunable cascade reactions. Their research demonstrates the versatility of benzaldehyde derivatives in facilitating novel synthetic routes and chemical transformations, highlighting the compound's utility in organic synthesis and chemical engineering.
Safety and Hazards
The safety data sheet for a similar compound, Benzaldehyde, indicates that it is a combustible liquid. It can cause skin and eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation, and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
3-(3-methoxyprop-1-ynyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-7-3-6-10-4-2-5-11(8-10)9-12/h2,4-5,8-9H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUYFEXYADEYEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC#CC1=CC=CC(=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-benzamido-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2412981.png)
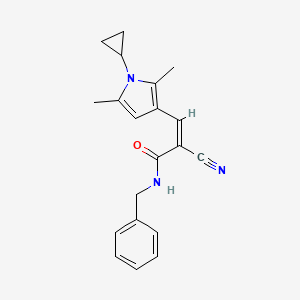
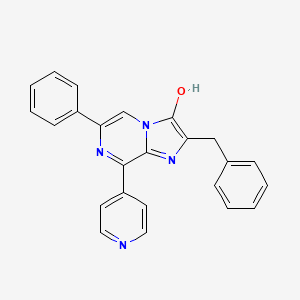


![2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2412990.png)

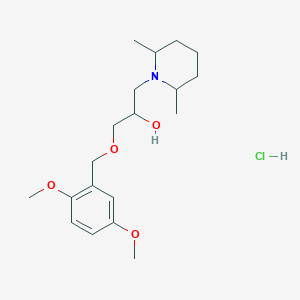

![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-1-naphthylacetamide](/img/structure/B2412995.png)
![3-allyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412996.png)
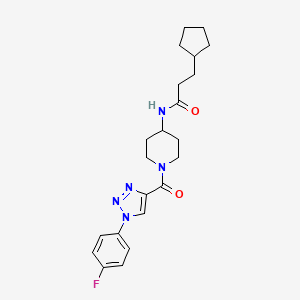
![1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B2413002.png)